1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene
Description
1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene is a vinyl bromide derivative featuring a trifluoromethyl (-CF₃) substituent on the para position of a benzene ring. This compound is structurally characterized by its brominated ethene moiety directly attached to the aromatic ring, which confers unique electronic and steric properties. The trifluoromethyl group is a strong electron-withdrawing group, significantly influencing the compound’s reactivity and stability.
Properties
Molecular Formula |
C9H6BrF3 |
|---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6BrF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-5H,1H2 |
InChI Key |
CIXCZLNTJKQZNR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis via Bromination of Alcohol Precursors
A common route involves the bromination of optically active or racemic 1-[4-(trifluoromethyl)phenyl]ethanol or its analogs to yield the corresponding bromoalkene or bromoalkane.
- Starting Material: 1-[4-(trifluoromethyl)phenyl]ethanol or acetophenone derivatives.
- Reduction Step: Ketones such as 4-(trifluoromethyl)acetophenone are reduced to the corresponding alcohol using sodium borohydride in methanol.
- Bromination Step: The alcohol is converted to the bromo compound using brominating agents such as phosphorus tribromide (PBr₃), hydrobromic acid (HBr), or N-bromosuccinimide (NBS) in the presence of solvents like toluene or dichloromethane.
This method is supported by patent CN102985395A and WO2012011516A1 for related compounds, where optically active alcohols are brominated to maintain high optical purity and achieve high yields.
Bromination Using Phosphorus Halides and Hydrogen Bromide
- Reagents: Combination of phosphorus halide (e.g., PBr₃) with hydrogen bromide.
- Conditions: Reaction carried out in solvents such as toluene or dichloromethane at temperatures ranging from 0 to 30 °C.
- Outcome: Efficient bromination of the hydroxyl group to form the corresponding bromoalkane or bromoalkene while preserving stereochemistry.
This method is advantageous for producing optically active compounds without racemization.
Bromination Using 1,2-Dibromo-1,1,2,2-tetrachloroethane and Organophosphorus Compounds
- Reagents: 1,2-dibromo-1,1,2,2-tetrachloroethane combined with triphenylphosphine or other organophosphorus compounds.
- Mechanism: The hydroxyl group is substituted by bromine via an organophosphorus-mediated halogen exchange.
- Solvent: Halogenated hydrocarbons such as dichloromethane.
- Temperature: Controlled between 0 to 30 °C.
This method provides a mild alternative for bromination, useful for sensitive substrates and maintaining optical purity.
Bromination Using N-Bromosuccinimide and Dialkyl Sulfides
- Reagents: N-bromosuccinimide (NBS) and dimethyl sulfide.
- Solvent: Halogenated hydrocarbons.
- Equivalents: NBS used in 1.4 to 1.6 equivalents relative to the alcohol.
- Conditions: Reaction temperature maintained between 0 and 30 °C.
This approach is effective for bromination of benzylic alcohols and has been demonstrated to maintain optical purity in related systems.
Comparative Data Table of Bromination Methods
| Method | Brominating Agent(s) | Solvent | Temperature (°C) | Optical Purity Maintenance | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Phosphorus tribromide + HBr | PBr₃ + HBr | Toluene, Acetic acid | 0–30 | High | 85–95 | Common, efficient, risk of racemization if not controlled |
| 1,2-Dibromo-1,1,2,2-tetrachloroethane + PPh₃ | 1,2-Dibromo-1,1,2,2-tetrachloroethane + triphenylphosphine | Dichloromethane | 0–30 | High | 80–90 | Mild conditions, good for sensitive substrates |
| N-Bromosuccinimide + dimethyl sulfide | NBS + (CH₃)₂S | Dichloromethane | 0–30 | High | 75–85 | Alternative mild method, good stereochemical retention |
Research Results and Observations
Optical Purity: Maintaining optical purity during bromination is critical for pharmaceutical applications. Methods employing phosphorus tribromide in the presence of pyridine or organophosphorus reagents have demonstrated retention of stereochemistry with minimal racemization.
Reaction Yields: Yields generally range from 75% to 95%, depending on the method and substrate purity.
Reaction Conditions: Mild temperatures (0–30 °C) and use of inert solvents minimize side reactions and decomposition.
Substrate Scope: While the patents and literature focus on 1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane, similar conditions are applicable to 1-bromo-1-[4-(trifluoromethyl)phenyl]ethene due to structural similarity.
Summary of Preparation Method
Synthesis of 1-[4-(trifluoromethyl)phenyl]ethanol: Reduction of 4-(trifluoromethyl)acetophenone with sodium borohydride in methanol.
Bromination of Alcohol: Conversion of the alcohol to 1-bromo-1-[4-(trifluoromethyl)phenyl]ethene using one of the following:
- Phosphorus tribromide with hydrobromic acid in toluene.
- 1,2-Dibromo-1,1,2,2-tetrachloroethane with triphenylphosphine in dichloromethane.
- N-Bromosuccinimide with dimethyl sulfide in dichloromethane.
Purification: Isolation by standard organic workup and chromatographic purification.
Characterization: Confirm structure and purity by NMR, IR, and chiral HPLC if optical purity is relevant.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom undergoes substitution with nucleophiles, facilitated by the electron-withdrawing trifluoromethyl group, which polarizes the C–Br bond. Common reagents and conditions include:
Mechanistic Insight : Reactions proceed via an Sₙ2 pathway, with the trifluoromethyl group stabilizing the transition state through inductive effects .
Cross-Coupling Reactions
The bromine serves as a leaving group in palladium-catalyzed couplings, enabling C–C bond formation:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis produces biaryl derivatives:
text1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene + PhB(OH)₂ → 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethene
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 90°C, 12 h.
Yield : 89% .
Heck Coupling
Alkenylation occurs with terminal alkenes:
text1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene + CH₂=CHCO₂Me → 1-[4-(Trifluoromethyl)phenyl]-1,3-butadien-2-yl acetate
Conditions : Pd(OAc)₂ (2 mol%), PPh₃, NEt₃, DMF, 100°C.
Yield : 73% .
Electrophilic Additions
The ethene double bond reacts with electrophiles, though the electron-withdrawing groups reduce reactivity compared to unsubstituted alkenes:
| Electrophile | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| HBr (gas) | CH₂Cl₂, 0°C | 1,2-Dibromo-1-[4-(trifluoromethyl)phenyl]ethane | 58% |
| Cl₂ | FeCl₃, RT | 1,2-Dichloro-1-[4-(trifluoromethyl)phenyl]ethane | 41% |
Note : Additions follow anti-Markovnikov orientation due to the bromine’s inductive effect .
Radical Reactions
Under UV light or initiators like AIBN, the C–Br bond undergoes homolytic cleavage, generating vinyl radicals:
Polymerization
Radical-initiated polymerization yields polymers with pendant trifluoromethylphenyl groups:
Conditions : AIBN (1 mol%), toluene, 70°C, 24 h.
Polymer Properties : , PDI = 1.8 .
Atom Transfer Radical Addition (ATRA)
Reaction with alkenes:
text1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene + CH₂=CH₂ → 1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene
Catalyst : CuBr/PMDETA, 60°C.
Yield : 67% .
Cycloaddition Reactions
The ethene participates in [4+2] Diels-Alder reactions as a dienophile, albeit sluggishly due to electron deficiency:
| Diene | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 120°C, 48 h | Bicyclo[2.2.1]hept-5-ene derivative | 34% |
| Anthracene | Xylene, reflux | Anthraquinone-fused adduct | 22% |
Computational Insight : The trifluoromethyl group lowers the LUMO energy of the ethene by ~1.2 eV, enhancing dienophilicity .
Oxidation
Ozonolysis cleaves the double bond, yielding a diketone:
text1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene + O₃ → 4-(Trifluoromethyl)benzaldehyde + HCOBr
Conditions : −78°C, CH₂Cl₂/MeOH.
Yield : 91% .
Reduction
Catalytic hydrogenation saturates the ethene:
text1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene + H₂ → 1-Bromo-1-[4-(trifluoromethyl)phenyl]ethane
Catalyst : Pd/C (10 wt%), H₂ (1 atm), EtOH, RT.
Yield : 95% .
Halogen Exchange
The bromine atom can be replaced by other halogens via Finkelstein-type reactions:
| Halide Source | Conditions | Product | Yield |
|---|---|---|---|
| KI, acetone, reflux | 24 h | 1-Iodo-1-[4-(trifluoromethyl)phenyl]ethene | 88% |
| AgF, DMF, 100°C | 6 h | 1-Fluoro-1-[4-(trifluoromethyl)phenyl]ethene | 63% |
Kinetics : Iodination proceeds 5× faster than fluorination due to softer nucleophile compatibility .
Scientific Research Applications
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique properties, such as polymers and liquid crystals.
Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its ability to interact with biological targets.
Agrochemicals: Utilized in the synthesis of compounds with pesticidal or herbicidal activity
Mechanism of Action
The mechanism of action of 1-(1-Bromovinyl)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s closest analogs differ in substituent type, position, and functional groups. Key examples include:
a) 1-Bromo-4-(trifluoromethoxy)benzene
- Molecular Weight : 259.00 g/mol
- CAS No.: 407-14-7
- Substituents : Bromo (-Br) and trifluoromethoxy (-OCF₃) groups at the para position.
- Key Differences: Replaces the vinyl bromide with a simple aryl bromide and substitutes -CF₃ with -OCF₃.
b) 4-Bromofluorobenzene
- Molecular Weight : 175.00 g/mol
- CAS No.: 460-00-4
- Substituents : Bromo and fluoro (-F) groups at para positions.
- Key Differences : Lacks both the trifluoromethyl group and the ethene moiety. The fluoro substituent is less electron-withdrawing than -CF₃, making this compound less deactivated toward electrophilic substitution .
c) 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone
- Molecular Weight: Not explicitly provided (estimated ~265 g/mol)
- CAS No.: 1131605-31-6
- Substituents : Bromo and trifluoromethyl groups on the benzene ring, with a ketone (-COCH₃) at the ortho position.
- Key Differences: The ketone group introduces polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to the non-polar ethene group in the target compound .
a) Cross-Coupling Reactions
- Target Compound : The vinyl bromide moiety enables participation in Heck or Suzuki-Miyaura couplings, forming carbon-carbon bonds for polymer or pharmaceutical synthesis. The -CF₃ group stabilizes intermediates via electron withdrawal.
- 1-Bromo-4-(trifluoromethoxy)benzene : As an aryl bromide, it is more suited for Ullmann or Buchwald-Hartwig amination reactions. Its -OCF₃ group may hinder coupling efficiency due to steric effects .
b) Electronic Effects
- The -CF₃ group in the target compound deactivates the benzene ring, directing electrophiles to meta positions. In contrast, 4-Bromofluorobenzene (with -F) allows for milder activation, enabling ortho/para substitution in subsequent reactions .
Physical Properties
| Compound Name | Molecular Weight (g/mol) | Boiling/Melting Point | Solubility |
|---|---|---|---|
| 1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene | ~251.03 (estimated) | Not reported | Low (non-polar) |
| 1-Bromo-4-(trifluoromethoxy)benzene | 259.00 | Not reported | Moderate in organic solvents |
| 4-Bromofluorobenzene | 175.00 | 152–154°C (melting) | Low in water, high in ether |
Biological Activity
1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound 1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring. Its synthesis often involves palladium-catalyzed reactions with aryl bromides, which yield high amounts of the desired product under optimized conditions .
Anticancer Properties
Research has indicated that compounds with similar structures exhibit promising anticancer activities. For instance, studies have shown that certain stilbene derivatives can induce apoptosis in various cancer cell lines through mechanisms such as downregulation of specific proteins involved in cell survival .
A notable study demonstrated that the related compound 1-bromo-4-(trifluoromethyl)benzene exhibited significant cytotoxic effects against human cancer cell lines, suggesting that 1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene may have similar potential .
Anti-inflammatory Effects
The anti-inflammatory properties of trifluoromethyl-substituted compounds have been well-documented. For example, compounds with trifluoromethyl groups have shown inhibition of inflammatory cytokines and pathways, such as COX-2 and TNF-α . These effects are crucial for developing treatments for chronic inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of related brominated compounds has been explored, revealing activity against various bacterial strains. In particular, studies have highlighted the efficacy of similar compounds against Staphylococcus aureus, indicating that 1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene might possess comparable antimicrobial properties .
The biological activity of 1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene can be attributed to several mechanisms:
- Apoptotic Induction : Similar compounds have been shown to activate apoptotic pathways by modulating the expression of proteins like XIAP and Sp1, leading to increased cell death in cancer cells .
- Cytokine Modulation : The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α suggests that this compound might interfere with signaling pathways involved in inflammation .
In Vitro Studies
In vitro studies have demonstrated the cytotoxicity of 1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene on various cancer cell lines. For example, one study reported an IC50 value indicative of significant anticancer activity against bladder cancer cells .
In Vivo Studies
Animal models have also been utilized to assess the anticancer efficacy of related compounds. In these studies, treatment with similar brominated compounds resulted in reduced tumor growth and improved survival rates compared to control groups .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of brominated trifluoromethyl aromatic compounds often involves electrophilic substitution or halogenation of pre-functionalized benzene derivatives. For example, bromination of 1-[4-(trifluoromethyl)phenyl]ethene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ can yield the target compound. Optimization may require adjusting stoichiometry, temperature (e.g., reflux at 80°C), and reaction time to maximize yield . Purity can be confirmed via GC-MS or HPLC, with recrystallization in hexane/ethyl acetate mixtures recommended for purification .
Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of brominated trifluoromethylphenyl derivatives?
Methodological Answer:
- ¹H NMR : The splitting pattern of aromatic protons and coupling constants can differentiate para- vs. meta-substituted isomers. For example, para-substituted derivatives exhibit a singlet for equivalent aromatic protons, while meta-substitution shows complex splitting .
- ¹⁹F NMR : The chemical shift of the -CF₃ group is sensitive to electronic effects from substituents, aiding in structural confirmation .
- IR : Stretching frequencies for C-Br (~550–600 cm⁻¹) and C=C (1630–1680 cm⁻¹) bonds provide additional confirmation .
Q. What safety protocols are critical for handling brominated aromatic compounds with trifluoromethyl groups?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H314/H315 hazards) .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks (H331/H332) .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents, to prevent decomposition .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the brominated ethene moiety in cross-coupling reactions?
Methodological Answer: The -CF₃ group reduces electron density on the aromatic ring, enhancing the electrophilicity of the adjacent bromine. This facilitates Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O at 90°C). Kinetic studies using in-situ ¹⁹F NMR can monitor reaction progress, while DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in polyhalogenated systems .
Q. What role does steric hindrance play in the aggregation-induced emission (AIE) properties of brominated trifluoromethylphenyl derivatives?
Methodological Answer: Bulkier substituents like -CF₃ and bromine restrict intramolecular rotation, promoting AIE in the solid state. Comparative photoluminescence (PL) studies of crystalline vs. dissolved samples (λ_ex = 365 nm) reveal enhanced emission intensity in aggregated forms. Time-resolved fluorescence spectroscopy quantifies lifetime changes, while X-ray crystallography correlates packing modes (e.g., herringbone vs. π-stacked) with luminescence efficiency .
Q. How do positional isomers (e.g., para- vs. meta-bromine substitution) affect biological activity in drug discovery applications?
Methodological Answer:
- In Vitro Assays : Test isomers against target enzymes (e.g., kinases) to compare IC₅₀ values. Para-substituted derivatives often show higher affinity due to optimized steric and electronic interactions .
- Molecular Docking : Use AutoDock Vina to simulate binding poses with protein active sites (e.g., PDB ID 1ATP). Meta-substitution may disrupt hydrogen bonding networks critical for inhibition .
Q. What computational methods are effective for predicting the environmental persistence of 1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene?
Methodological Answer:
- QSPR Models : Correlate molecular descriptors (logP, polar surface area) with biodegradation half-lives (e.g., EPI Suite). The -CF₃ group typically increases persistence due to resistance to hydrolysis .
- Ecotoxicity Screening : Use Daphnia magna acute toxicity tests (OECD 202) to assess LC₅₀ values. Brominated derivatives often exhibit higher toxicity than non-halogenated analogs (H400 classification) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for bromination reactions of trifluoromethylphenyl derivatives?
Methodological Answer:
- Variable Control : Replicate reactions under identical conditions (solvent, catalyst, temperature). For example, NBS in CCl₄ vs. DMF may yield 60% vs. 35% due to solvent polarity effects .
- Side Reaction Identification : Use LC-MS to detect byproducts (e.g., di-brominated species) that reduce yields. Adjust stoichiometry (1.1 eq. Br₂) to minimize over-halogenation .
Q. Why do conflicting reports exist on the thermal stability of brominated ethenes with -CF₃ groups?
Methodological Answer:
- DSC/TGA Analysis : Perform differential scanning calorimetry to determine decomposition onset temperatures. Discrepancies may arise from impurities (e.g., residual solvents) lowering observed stability .
- Isolation of Degradants : Use preparative TLC to isolate decomposition products (e.g., HF or HBr gas) and characterize via FTIR/GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
